molecular formula C7H3ClN2O3S B13074293 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13074293
M. Wt: 230.63 g/mol
InChI Key: PVPAKUOCIAYFDQ-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chlorothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-3-carboxylic acid
  • 1,2,4-Oxadiazole-3-carboxylic acid
  • 5-(2-Thienyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a chlorothiophene and an oxadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

PVPAKUOCIAYFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

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